

# Comparative Analysis of CD 10899 Cross-Reactivity with Other Kinases

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Compound of Interest		
Compound Name:	CD 10899	
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This guide provides a detailed comparison of the cross-reactivity profile of **CD 10899**, a pharmacologically active metabolite of the Polo-like kinase 1 (PLK1) inhibitor Volasertib (BI 6727), with other kinases. Given that **CD 10899** is a direct hydroxylated metabolite of Volasertib and shares its pharmacological activity against PLK1, the extensive kinase selectivity data available for Volasertib serves as a primary reference for understanding the potential off-target profile of **CD 10899**.

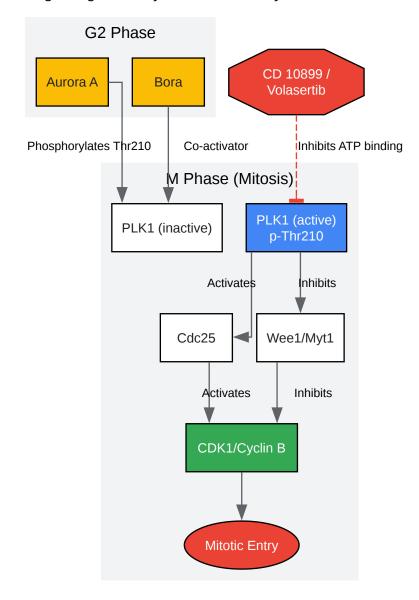
### Introduction to CD 10899 and its Primary Target

**CD 10899** is a hydroxylated metabolite of Volasertib, a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers, making it a prime target for anti-cancer therapies. **CD 10899** itself is pharmacologically active, exhibiting a half-maximal inhibitory concentration (IC50) of 6 nM against PLK1. The parent compound, Volasertib, demonstrates even higher potency with an IC50 of 0.87 nM for PLK1.[1][2]

## PLK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified signaling pathway involving PLK1 and indicates the point of inhibition by **CD 10899** and its parent compound, Volasertib.





PLK1 Signaling Pathway and Inhibition by CD 10899/Volasertib

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Simplified PLK1 signaling pathway and the inhibitory action of CD 10899/Volasertib.

## **Quantitative Cross-Reactivity Data**

The selectivity of Volasertib, and by extension **CD 10899**, has been evaluated against a panel of kinases. The primary off-targets identified are the closely related kinases PLK2 and PLK3.



Kinase Target	IC50 (nM) of Volasertib	Fold Selectivity vs. PLK1
PLK1	0.87	1x
PLK2	5	~6x
PLK3	56	~65x
Data compiled from multiple sources indicating high concordance.[1][2]		

Volasertib has been screened against a broader panel of over 50 other kinases and displayed no significant inhibitory activity at concentrations up to 10  $\mu$ M.[3][4]

A recent study employing thermal proteome profiling identified potential non-kinase off-targets of Volasertib, which may contribute to its side-effect profile. These include Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Alpha (PIP4K2A) and Zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2).[5] It is important to note that this method detects compound binding and stabilization, not direct enzymatic inhibition.

### **Experimental Protocols**

The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of inhibitors like **CD 10899** and Volasertib against PLK kinases. This protocol is based on a radiometric filter binding assay.

Objective: To quantify the inhibitory activity of a test compound against PLK1, PLK2, and PLK3.

#### Materials:

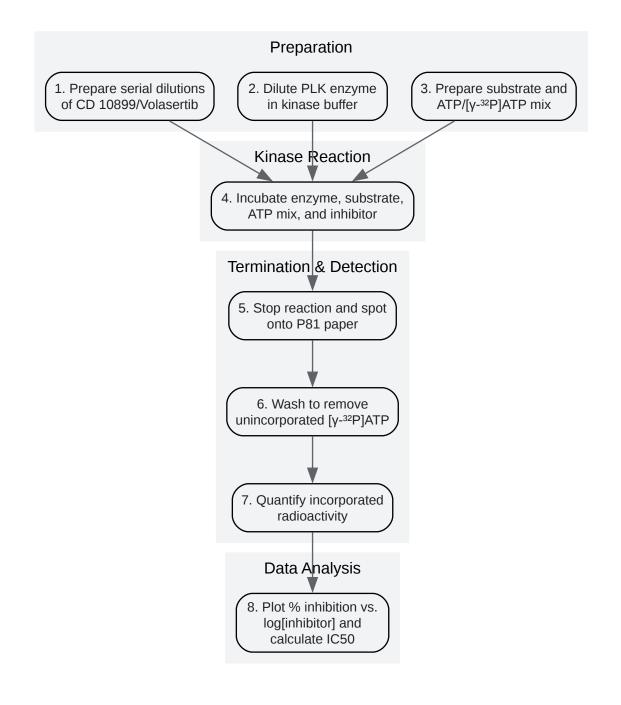
- Enzymes: Recombinant human PLK1, PLK2, and PLK3.
- Substrate: A suitable substrate for PLK kinases, such as casein or a specific peptide substrate (e.g., PLKtide).
- Inhibitor: CD 10899 or Volasertib, serially diluted in DMSO.
- Reagents:



- ATP (Adenosine Triphosphate)
- [y-<sup>32</sup>P]ATP (radiolabeled ATP)
- $\circ~$  Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50  $\,$   $\mu M$  DTT)
- Stop Solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper or plates
- Scintillation fluid

Experimental Workflow:





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Workflow for a radiometric in vitro kinase assay.

#### Procedure:

 Compound Preparation: A 10-point serial dilution of the test compound (e.g., CD 10899) is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer.



- Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the
  respective PLK enzyme, the substrate, the diluted inhibitor, and the kinase reaction buffer.
- Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [y-32P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Termination: The reaction is stopped by the addition of a stop solution.
- Detection: An aliquot of the reaction mixture from each well is spotted onto P81 phosphocellulose paper. The paper is then washed multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the P81 paper, is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control reaction (with DMSO only). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### Conclusion

**CD 10899**, an active metabolite of Volasertib, is a potent inhibitor of PLK1. Based on the comprehensive data available for its parent compound, **CD 10899** is expected to exhibit a high degree of selectivity for PLK1 over other kinases. The primary off-target activities are against the closely related kinases PLK2 and PLK3, with significantly lower potency. Broader kinase screening has not revealed other significant off-target kinases at pharmacologically relevant concentrations. The identification of potential non-kinase off-targets through proteome-wide studies provides additional avenues for understanding the complete biological activity of this compound class. This high selectivity for the PLK family makes **CD 10899** and its parent compound valuable tools for investigating PLK1 biology and as potential therapeutic agents.



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